

NCGC00262650: A Dual Inhibitor of Malarial Invasion and Oncogenic Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NCGC00262650	
Cat. No.:	B11829163	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Compound Identifier: **NCGC00262650** Synonyms: Not publicly available CAS Number: 344359-25-7 Molecular Formula: C₁₈H₂₀N₄O Molecular Weight: 308.39 g/mol

Executive Summary

NCGC00262650 is a small molecule compound that has demonstrated a dual mechanism of action, positioning it as a molecule of significant interest in both infectious disease and oncology research. It functions as an inhibitor of the apical membrane antigen 1 (AMA1)-rhoptry neck protein 2 (RON2) interaction, a critical step in the invasion of red blood cells by the malaria parasite, Plasmodium falciparum. Concurrently, **NCGC00262650** exhibits inhibitory activity against the c-Src tyrosine kinase, a well-established proto-oncogene implicated in various human cancers. This guide provides a comprehensive overview of the available technical data on **NCGC00262650**, including its biological targets, quantitative inhibitory data, detailed experimental protocols, and the relevant signaling pathways.

Quantitative Biological Activity

The inhibitory potency of **NCGC00262650** has been quantified against its two known targets. The following table summarizes the available data.



Target	Assay Type	Plasmodium falciparum Strain	IC50 (μM)	Reference
AMA1-RON2 Interaction	AlphaScreen	3D7	28	[Srinivasan et al., 2013]
AMA1-RON2 Interaction	AlphaScreen	FVO	34	[Srinivasan et al., 2013]
AMA1-RON2 Interaction	AlphaScreen	DD2	Not Reported	
AMA1-RON2 Interaction	AlphaScreen	HB3	Not Reported	_
c-Src Tyrosine Kinase	Not Reported	Not Applicable	Not Reported	_

Note: While NCGC00262650 is confirmed as a c-Src inhibitor, specific IC_{50} or K_i values are not currently available in the public domain.

Experimental Protocols AMA1-RON2 Interaction Inhibition Assay (AlphaScreen)

This protocol is based on the methodology described by Srinivasan et al. (2013) for the quantitative high-throughput screening of inhibitors of the AMA1-RON2 interaction.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between two molecules. In this application, a biotinylated RON2 peptide is captured by streptavidin-coated donor beads, and a His-tagged AMA1 protein is captured by nickel chelate-coated acceptor beads. When AMA1 and RON2 interact, the beads are brought into close proximity (<200 nm). Upon excitation of the donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 520-620 nm. An inhibitor of the AMA1-RON2 interaction will disrupt this proximity, leading to a decrease in the luminescent signal.



Materials:

- Recombinant His-tagged AMA1 protein (e.g., from P. falciparum 3D7 or FVO strains)
- Biotinylated RON2 peptide
- Streptavidin-coated Donor Beads (PerkinElmer)
- Nickel Chelate-coated Acceptor Beads (PerkinElmer)
- Assay Buffer (e.g., PBS with 0.1% BSA)
- NCGC00262650 (or other test compounds)
- 384-well white opaque microplates

Procedure:

- Prepare serial dilutions of NCGC00262650 in the assay buffer.
- In a 384-well plate, add the test compound dilutions.
- Add the His-tagged AMA1 protein and the biotinylated RON2 peptide to each well.
- Incubate the plate at room temperature for 30 minutes to allow for the protein-peptide interaction to reach equilibrium.
- In subdued light, add the streptavidin-coated donor beads and nickel chelate-coated acceptor beads to each well.
- Incubate the plate in the dark at room temperature for 1 hour.
- Read the plate on an AlphaScreen-compatible plate reader, measuring the signal at 520-620 nm.
- Calculate the IC₅₀ values from the dose-response curves.

Plasmodium falciparum Growth Inhibition Assay



This protocol is a generalized method for assessing the effect of compounds on the intraerythrocytic growth of P. falciparum.

Principle: The growth of P. falciparum in in vitro cultures of human red blood cells is quantified in the presence of varying concentrations of the test compound. Growth inhibition is typically measured by quantifying parasite DNA or enzymatic activity after a defined incubation period.

Materials:

- Synchronized cultures of P. falciparum (e.g., 3D7, FVO, Dd2, HB3 strains) at the ring stage
- Human red blood cells (O+)
- Complete parasite culture medium (e.g., RPMI-1640 with Albumax II, hypoxanthine, and gentamicin)
- NCGC00262650 (or other test compounds)
- 96-well microplates
- DNA staining dye (e.g., SYBR Green I) or reagents for lactate dehydrogenase (LDH) assay
- Plate reader (fluorescence or absorbance)

Procedure:

- Prepare serial dilutions of NCGC00262650 in the complete culture medium.
- In a 96-well plate, add the compound dilutions.
- Add the synchronized ring-stage parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit).
- Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
- After incubation, lyse the red blood cells and quantify parasite growth using a DNA-binding dye like SYBR Green I or by measuring parasite LDH activity.



• Determine the IC₅₀ values by plotting the percentage of growth inhibition against the compound concentration.

c-Src Tyrosine Kinase Inhibition Assay

This is a generalized protocol for a radiometric c-Src kinase assay. Commercially available non-radiometric kits (e.g., ADP-Glo) are also widely used.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ -³²P]ATP to a specific peptide substrate by the c-Src kinase. The amount of incorporated radioactivity is proportional to the kinase activity. An inhibitor will reduce the amount of phosphorylation.

Materials:

- Recombinant human c-Src kinase
- Src-specific peptide substrate
- [y-32P]ATP
- Kinase reaction buffer (containing MgCl₂, MnCl₂, DTT, and a buffer like HEPES or Tris-HCl)
- NCGC00262650 (or other test compounds)
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare serial dilutions of NCGC00262650.
- In a reaction tube, combine the kinase reaction buffer, the peptide substrate, and the test compound.
- Initiate the reaction by adding the c-Src kinase.
- Start the phosphorylation reaction by adding [y-32P]ATP.

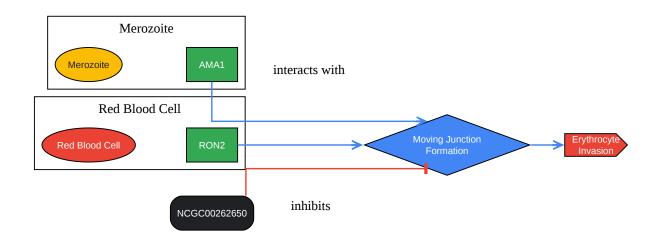


- Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively to remove unincorporated [y-32P]ATP.
- Quantify the radioactivity on the paper using a scintillation counter.
- Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action Inhibition of Plasmodium falciparum Invasion

NCGC00262650 targets the essential interaction between AMA1 on the surface of the merozoite and RON2, which is inserted into the red blood cell membrane by the parasite. This interaction is a prerequisite for the formation of the moving junction, the structure through which the parasite invades the host cell. By blocking the AMA1-RON2 complex formation,

NCGC00262650 prevents the establishment of the moving junction and, consequently, inhibits merozoite invasion of erythrocytes.



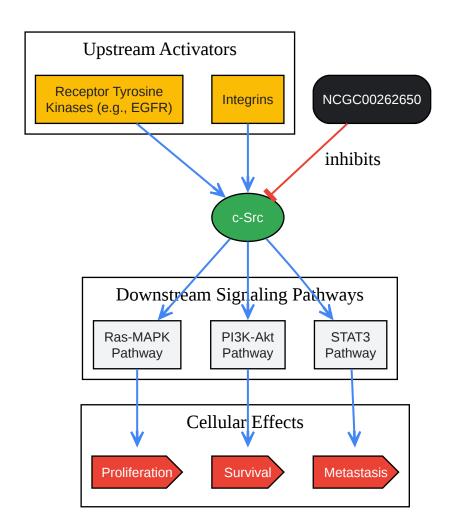
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Inhibition of Merozoite Invasion by NCGC00262650.



Inhibition of c-Src Tyrosine Kinase Signaling

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. In many cancers, c-Src is overexpressed or constitutively active, leading to aberrant downstream signaling that promotes tumor growth and metastasis. **NCGC00262650**, as an inhibitor of c-Src, is expected to interfere with these oncogenic signaling cascades.



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Inhibition of c-Src Signaling by **NCGC00262650**.

Conclusion

NCGC00262650 is a promising chemical probe with a unique dual-inhibitory profile. Its ability to block the critical AMA1-RON2 interaction in Plasmodium falciparum makes it a valuable tool for







studying parasite invasion and a potential starting point for the development of novel antimalarial therapeutics. Furthermore, its activity against the c-Src kinase suggests its utility in cancer research for dissecting the roles of Src signaling in tumorigenesis and for exploring new therapeutic strategies. Further characterization, including the determination of its c-Src inhibitory potency and its efficacy in relevant in vivo models, is warranted to fully elucidate its therapeutic potential.

 To cite this document: BenchChem. [NCGC00262650: A Dual Inhibitor of Malarial Invasion and Oncogenic Kinase Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11829163#what-is-ncgc00262650]

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